molecular formula C15H11Br3N4O2 B1624419 ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE CAS No. 219793-60-9

ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE

Cat. No.: B1624419
CAS No.: 219793-60-9
M. Wt: 519 g/mol
InChI Key: XEJNEJFLBCJBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE is a complex organic compound featuring a cyano group, a pyrazole ring, and multiple bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 4-(3,4,5-tribromo-1H-pyrazol-1-yl)aniline under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrazole ring are key functional groups that enable the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects such as apoptosis in cancer cells or changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,4,5-tribromo-1H-pyrazol-1-yl)propanoate: Similar structure but lacks the cyano group, which may affect its reactivity and biological activity.

    Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Contains a cyano group and an ethyl ester but has a different heterocyclic core.

Uniqueness

ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE is unique due to the presence of both the cyano group and the tribromo-substituted pyrazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(3,4,5-tribromopyrazol-1-yl)anilino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br3N4O2/c1-2-24-15(23)9(7-19)8-20-10-3-5-11(6-4-10)22-14(18)12(16)13(17)21-22/h3-6,8,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNEJFLBCJBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409061
Record name Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219793-60-9
Record name Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL2-CYANO-3-[4-(3,4,5-TRIBROMO-1H-PYRAZOL-1-YL)ANILINO]ACRYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.